molecular formula C20H13BrClNO4S2 B2835085 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole CAS No. 686738-36-3

4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole

Cat. No.: B2835085
CAS No.: 686738-36-3
M. Wt: 510.8
InChI Key: SUGDHOABERXQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The bromophenyl sulfonyl group can be introduced via sulfonylation of the oxazole intermediate using 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.
  • Attachment of the Chlorobenzyl Thioether:

    • The final step involves the nucleophilic substitution reaction where the chlorobenzyl thioether is attached to the oxazole ring. This can be achieved by reacting the intermediate with 2-chlorobenzyl mercaptan under basic conditions.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.

      Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

      Substitution: The aromatic rings (bromophenyl and chlorobenzyl) can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions:

      Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Electrophiles like nitronium ion (NO₂⁺) or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Sulfides.

      Substitution: Various substituted derivatives depending on the electrophile used.

    Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Studied for its reactivity and potential as a ligand in coordination chemistry.

    Biology and Medicine:

    • Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
    • May serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry:

    • Potential applications in the development of new materials with specific electronic or optical properties.
    • Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Oxazole Ring:

      • Starting with a furan-2-carboxylic acid derivative, the oxazole ring can be formed through a cyclization reaction with appropriate reagents such as phosphorus oxychloride (POCl₃) and an amine.

    Mechanism of Action

    The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows it to form various non-covalent interactions (hydrogen bonding, hydrophobic interactions) with its targets, influencing its biological activity.

    Comparison with Similar Compounds

      4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(thiazol-2-yl)oxazole: Similar structure but with a thiazole ring instead of a furan ring.

      4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(pyridin-2-yl)oxazole: Contains a pyridine ring instead of a furan ring.

    Uniqueness:

    • The combination of a furan ring with a bromophenyl sulfonyl and chlorobenzyl thioether group is unique, providing distinct reactivity and potential biological activity.
    • The presence of the furan ring may impart different electronic properties compared to similar compounds with thiazole or pyridine rings, affecting its interactions and applications.

    This detailed overview provides a comprehensive understanding of 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole, covering its synthesis, reactivity, applications, and comparisons with similar compounds

    Properties

    IUPAC Name

    4-(4-bromophenyl)sulfonyl-5-[(2-chlorophenyl)methylsulfanyl]-2-(furan-2-yl)-1,3-oxazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H13BrClNO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SUGDHOABERXQIJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Br)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H13BrClNO4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    510.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.